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Compound of Interest

Compound Name:
3-Fluoro-5-(trifluoromethyl)benzyl

alcohol

Cat. No.: B068937 Get Quote

In the landscape of modern chemical synthesis, particularly within pharmaceutical and

materials science, fluorinated organic molecules represent a cornerstone of innovation. The

strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the

trifluoromethyl (CF₃) group, can profoundly alter the physicochemical and biological properties

of a parent molecule.[1][2] These modifications often lead to enhanced metabolic stability,

increased lipophilicity, and improved binding affinity to biological targets—attributes highly

sought after in drug development.[3]

3-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS No. 184970-29-4) is a key exemplar of this

class of building blocks.[4][5] Possessing both a fluorine atom and a trifluoromethyl group on

the aromatic ring, this molecule offers a unique electronic profile. The strong electron-

withdrawing nature of these substituents significantly influences the reactivity of both the benzyl

alcohol functional group and the aromatic system. This guide provides an in-depth analysis of

the chemical properties, synthesis, reactivity, and applications of 3-Fluoro-5-
(trifluoromethyl)benzyl alcohol, offering a technical resource for researchers and

development professionals aiming to leverage its unique characteristics.

Core Chemical and Physical Properties
3-Fluoro-5-(trifluoromethyl)benzyl alcohol is a clear, colorless liquid under standard

conditions.[4] Its distinct substitution pattern governs its physical properties, which are
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summarized below. The presence of the polar C-F and C-O bonds, combined with the bulky,

lipophilic CF₃ group, results in moderate polarity and specific solubility characteristics.

Property Value Source

CAS Number 184970-29-4 [4]

Molecular Formula C₈H₆F₄O [4]

Molecular Weight 194.13 g/mol [4]

Appearance Clear, colorless liquid [4]

Boiling Point 81°C @ 3 mmHg [4]

Density 1.377±0.06 g/cm³ (Predicted) [4]

Flash Point 80-82°C @ 3 mmHg [4]

Refractive Index 1.448 [4]

pKa 13.83±0.10 (Predicted) [4]

Storage Store at room temperature. [4]

Spectroscopic Profile: A Structural Elucidation
The structural features of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol give rise to a distinct

spectroscopic signature. While specific spectra for this compound are not publicly cataloged, a

reliable profile can be predicted based on established principles and data from analogous

structures.[6][7]

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons,

the benzylic methylene (CH₂) protons, and the hydroxyl (OH) proton. The aromatic region

would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The CH₂ protons

would likely appear as a doublet coupled to the OH proton (unless D₂O exchange is

performed) or a singlet, shifted downfield by the adjacent oxygen and the electron-

withdrawing ring. The OH proton signal is typically a broad singlet, and its chemical shift is

concentration-dependent.
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¹³C NMR: The carbon spectrum would show eight distinct signals. The carbon bearing the

CF₃ group will appear as a quartet due to C-F coupling. Similarly, the carbon attached to the

fluorine atom will show a large one-bond C-F coupling constant. The electron-withdrawing

effects of the F and CF₃ groups will cause a downfield shift in the aromatic carbon signals

compared to unsubstituted benzyl alcohol.

¹⁹F NMR: The fluorine spectrum is a powerful tool for confirming the structure. It would

exhibit two distinct signals: one for the single fluorine atom and another for the three

equivalent fluorines of the CF₃ group. These signals will show coupling to nearby aromatic

protons.

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band

in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the alcohol. Strong

absorption bands in the 1100-1350 cm⁻¹ range are indicative of C-F stretching vibrations

from both the aryl-F and CF₃ groups.

Synthesis and Purification Workflow
The most direct and common route for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl
alcohol is the reduction of its corresponding carboxylic acid or aldehyde derivative. The

reduction of 3-fluoro-5-(trifluoromethyl)benzoic acid is a robust and high-yielding approach.[8]

[9]

Experimental Protocol: Reduction of 3-Fluoro-5-
(trifluoromethyl)benzoic acid
Rationale: Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are highly effective

and selective reagents for the reduction of carboxylic acids to primary alcohols. They are

preferred over harsher reagents like lithium aluminum hydride (LiAlH₄) when milder conditions

are desired and to simplify the work-up procedure.

Step-by-Step Methodology:

Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a nitrogen inlet, add 3-fluoro-5-(trifluoromethyl)benzoic acid (10.4

g, 50 mmol).
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Dissolution: Add 150 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the

solid is fully dissolved.

Inert Atmosphere: Purge the flask with dry nitrogen gas.

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

Reagent Addition: Under the nitrogen atmosphere, slowly add a 1.0 M solution of borane-

tetrahydrofuran complex in THF (100 mL, 100 mmol, 2.0 eq) dropwise via an addition funnel.

Maintain the internal temperature below 5°C throughout the addition.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask again to 0°C. Slowly and carefully

add 50 mL of methanol to quench the excess borane. Vigorous gas evolution (hydrogen) will

be observed.

Acidification & Work-up: Slowly add 100 mL of 2 M hydrochloric acid (HCl). Transfer the

mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution (100 mL) and brine (100 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: The resulting crude oil can be purified by silica gel column chromatography

using a hexane/ethyl acetate gradient to yield the pure 3-Fluoro-5-(trifluoromethyl)benzyl
alcohol.

Synthesis Workflow Diagram
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3-Fluoro-5-(trifluoromethyl)
benzoic acid

1. BH₃·THF, Anhydrous THF, 0°C to RT
2. HCl (aq) work-up
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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